molecular formula C22H16Cl2N2OS2 B2679909 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide CAS No. 307510-82-3

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide

Cat. No. B2679909
CAS RN: 307510-82-3
M. Wt: 459.4
InChI Key: OTBNLULQJBQIFF-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s often used in the field of medicinal chemistry due to its diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Benzothiophene is another bicyclic compound that is found in various important molecules.


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using techniques like IR, 1H NMR, Mass, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Antibacterial Agents

The synthesis and design of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones have yielded potential antibacterial agents . These compounds were screened in vitro against both Gram-positive and Gram-negative bacteria. The quantitative structure–activity relationship (QSAR) models revealed their profound antimicrobial activity. The quinazoline-4(3H)-one ring system, a privileged structural motif, has been associated with various pharmacodynamic properties, including antibacterial effects . These compounds could play a crucial role in combating bacterial infections.

Antitumor Activity

Quinazoline derivatives, including those containing the benzothiazole moiety, exhibit a broad spectrum of pharmaceutical activities. Some derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in certain cancers (e.g., breast, ovarian, colon, and prostate). Notably, trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with anticancer potential . The benzothiazole-based quinazolines may contribute to novel antiinvasive agents for solid tumors and metastatic bone diseases.

Antidiabetic Agents

The carbonyl and amine groups in the carboxamide function of benzothiazole derivatives play essential roles as hydrogen-bond acceptors (HBA) and donors (HBD), respectively. These flexible pharmacophores enhance biological activity due to their hydrogen acceptor/donor (HAD) behavior. Notably, some approved drugs, such as Sitagliptin, contain 1,2,4-triazole-based fused heterocycles, which share structural features with benzothiazoles . Investigating the antidiabetic potential of benzothiazole derivatives could yield promising results.

Anti-Tubercular Compounds

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These molecules have been evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis. Comparing their inhibitory concentrations with standard reference drugs provides insights into their efficacy . Benzothiazole derivatives may contribute to the fight against tuberculosis.

Safety and Hazards

Like all chemicals, benzothiazole derivatives should be handled with care. They may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through the skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

Future Directions

Given the wide range of biological activities of benzothiazole derivatives, there is significant interest in developing new benzothiazole-based compounds for use in various fields, including medicinal chemistry .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2OS2/c23-13-9-12(10-14(24)11-13)20(27)26-22-19(15-5-1-3-7-17(15)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBNLULQJBQIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide

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